molecular formula C9H17NO3 B6230268 tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate CAS No. 118173-26-5

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate

Cat. No.: B6230268
CAS No.: 118173-26-5
M. Wt: 187.2
InChI Key:
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Description

tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and features a tert-butyl group, which is known for its steric hindrance properties. This compound is often employed as a protecting group for amines in peptide synthesis due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 4-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-4-oxobutan-2-yl]carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in complex organic syntheses .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118173-26-5
Record name tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
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